molecular formula C15H14O B13867694 3-p-Hydroxyphenyl-1-phenylpropene

3-p-Hydroxyphenyl-1-phenylpropene

Cat. No.: B13867694
M. Wt: 210.27 g/mol
InChI Key: YNPGXIGIEYOFEX-UHFFFAOYSA-N
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Description

4-[(E)-3-phenylprop-2-enyl]phenol is a phenolic compound characterized by a phenol group attached to a 3-phenylprop-2-enyl substituent. This compound is known for its presence in various natural products and its biological significance. It is a part of the broader class of phenolic compounds, which are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-phenylprop-2-enyl]phenol can be achieved through several methods. One common approach involves the [Pd]-catalyzed para-selective allylation of phenols using simple, inactivated allylic alcohols as allylating coupling partners. This method is notable for its high regioselectivity and mild reaction conditions, making it suitable for open-air synthesis .

Industrial Production Methods

Industrial production of phenolic compounds often involves the use of benzene derivatives. For example, phenols can be synthesized from haloarenes, benzene sulfonic acid, diazonium salts, and cumene. These methods typically involve high temperatures and pressures, as well as the use of strong bases or acids to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-phenylprop-2-enyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Mechanism of Action

The mechanism of action of 4-[(E)-3-phenylprop-2-enyl]phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through:

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 3-pp-Hydroxyphenyl-1-phenylpropene?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation or condensation reactions. For example, reacting phenol derivatives with propenyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient .
  • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC). Optimize temperature (e.g., reflux at 80–100°C) and stoichiometric ratios to minimize side products.

Q. What safety protocols are critical when handling 3-pp-Hydroxyphenyl-1-phenylpropene?

  • PPE : Use impermeable nitrile gloves and tightly sealed goggles to prevent skin/eye contact. Avoid latex gloves due to potential permeability .
  • Waste Management : Segregate halogenated waste and transfer it to certified hazardous waste disposal services. Neutralize acidic byproducts before disposal .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm aromatic proton environments and substituent positions. Compare chemical shifts with analogous compounds (e.g., 3-phenylpropenol derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identify hydroxyl (-OH) and alkene (C=CC=C) stretches (e.g., 3200–3600 cm1^{-1} for -OH, 1620–1680 cm1^{-1} for C=CC=C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving 3-pp-Hydroxyphenyl-1-phenylpropene?

  • Approach : Perform kinetic isotope effect (KIE) studies to distinguish between electrophilic substitution and radical pathways. Cross-validate results using computational methods (e.g., density functional theory (DFT)) to model transition states .
  • Case Study : If literature reports conflicting regioselectivity, replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) and analyze products via HPLC-MS .

Q. What strategies optimize reaction yields in multi-step syntheses of 3-pp-Hydroxyphenyl-1-phenylpropene derivatives?

  • Parameter Screening : Use design of experiments (DoE) to test variables like catalyst loading (e.g., 5–20 mol% AlCl₃), solvent polarity (toluene vs. DCM), and reaction time (8–24 hours) .
  • Workup Optimization : Employ liquid-liquid extraction with saturated NaHCO₃ to remove acidic impurities. Dry organic layers over anhydrous MgSO₄ before rotary evaporation .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methods :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing ionic intermediates) .
    • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for 3-pp-Hydroxyphenyl-1-phenylpropene?

  • Root Cause Analysis :

  • Purity Verification : Reanalyze commercial samples via HPLC to confirm purity (>95%). Impurities like chlorinated byproducts (e.g., from incomplete purification) may skew bioactivity results .
  • Assay Conditions : Standardize cell culture media (e.g., pH, serum concentration) and control for batch-to-buffer variability in enzymatic assays .

Q. Experimental Design Considerations

Q. What controls are essential for studying the compound’s stability under varying pH conditions?

  • Control Setup :

  • Blank Samples : Prepare solutions in buffers (pH 2–12) without the compound to account for solvent degradation.
  • Temperature : Use water baths or thermal cyclers to maintain ±0.5°C accuracy. Monitor degradation via UV-Vis spectroscopy at λmax = 270 nm .

Properties

IUPAC Name

4-(3-phenylprop-2-enyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPGXIGIEYOFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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